molecular formula C7H8OS B6601022 3,4-Dimethylthiophene-2-carbaldehyde CAS No. 123698-37-3

3,4-Dimethylthiophene-2-carbaldehyde

Cat. No. B6601022
CAS RN: 123698-37-3
M. Wt: 140.20 g/mol
InChI Key: BKJFHBZANQQLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylthiophene-2-carbaldehyde (DMT-2C) is a sulfur-containing heterocyclic aromatic aldehyde that has been used in a variety of organic syntheses and laboratory experiments. It has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. DMT-2C is an important chemical intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used as a model compound in studies of the mechanisms of chemical reactions, and has been investigated for its potential to act as a neuroprotective agent.

Scientific Research Applications

Electrocatalysis and Organic Synthesis

  • Electrooxidation of thiophene derivatives can produce dimethoxy adducts and thiophene-2-carbaldehydes, indicating applications in electrocatalysis and organic synthesis processes (Yoshida, Takeda, & Fueno, 1991).

Synthesis of Heterocyclic Compounds

  • The compound serves as a precursor in synthesizing functionally substituted thieno[3,2-c]quinoline derivatives, which exhibit significant fluorescence quantum yields. This suggests potential use in materials science, particularly for invisible ink dyes (Bogza et al., 2018).

Antimicrobial Agents

  • A study demonstrated the use of related thiophene compounds in synthesizing chalcone and its derivatives, which displayed promising antibacterial activity. This implies potential in developing new antimicrobial agents (Khan et al., 2019).

Polymer Science

  • Research on the polyaddition of related thiophene derivatives highlights potential applications in polymer science, particularly in the synthesis of cyclic oligo(acetal-esters) (Maślińska-Solich, Macionga, & Turczyn, 1995).

Photophysical Properties

  • The compound is involved in the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes, indicating applications in the study of photophysical properties and potential use in covert marking pigments (Ulyankin et al., 2021).

Chemical Reactivity

  • It plays a role in studies exploring the reactivity of thiophene derivatives in various chemical reactions, contributing to a better understanding of chemical processes and potential synthetic applications (Yang & Fang, 1995).

properties

IUPAC Name

3,4-dimethylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-5-4-9-7(3-8)6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJFHBZANQQLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501110
Record name 3,4-Dimethylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylthiophene-2-carbaldehyde

CAS RN

123698-37-3
Record name 3,4-Dimethylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3,4-dimethylthiophene trimer (3.7 g, 11 mmol) in 20 mL of a DMF: CHCl3 (1:1, v:v) solvent mixture, was added 20 mL of a solution of DMF and POCl3 (4:1, v:v). The DMF:POCl3 mixture was added cautiously, dropwise at 0° C. Following the addition, the reaction mixture was allowed to warm to ambient temperature and was stirred overnight. The reaction mixture was then poured into ice water and neutralized with 25% NaOH solution to pH˜8. The aqueous mixture was extracted with dichloromethane. Upon solvent removal the residue was subjected to purification by column chromatography using silica gel and a dichloromethane-petroleum ether (1:3) mixed solvent as the eluting solution to yield pure product 2-formyl-3,4-dimethylthiophen trimer 2.2 g (Yield: 55%) 1H NMR (CDCl3) δ 10.09 (1H, s, CHO), 7.00 (1H, s, aromatic H), 2.54 (3H, s, CH3), 2.23 (3H, s, CH3), 2.16 (3H, s, CH3), 2.13 (3H, s, CH3), 2.11 (6H, s, CH3), and the corresponding trimer dialdehyde 1.57 g (Yield: 37%) 1H NMR (CDCl3) δ 10.09 (2H, s, CHO), 2.54 (6H, s, CH3), 2.15 (12H, m, CH3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DMF CHCl3
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 1.5 M n-butyllithium (3.4 mL, 5.1 mmol) in ether was added dropwise under argon to a solution of 3,4-dimethylthiophene trimer (1.62 g, 4.8 mmol, See Example 16) in dry THF (10 mL) at −70° C. and the resultant solution was warmed to −50° C. Next, 0.4 mL (5.4 mmol) of DMF was added dropwise and the mixture allowed to warm to room temperature overnight. The mixture was poured into a mixture of 1 liter of 12 M HCl and crushed in certain embodiments and thereafter extracted with ether. The organic layers were combined, washed with water, and dried over MgSO4. After evaporation of the solvent, the residue was purified by column chromatography (silica gel, hexane/CH2Cl2 (v:v) 3:1) to give the product 2-formyl-3,4-dimethylthiophene as a yellow solid (0.98 g, 56%) and recovered unreacted trimer (0.55 g). 1H NMR (CDCl3) δ 10.08 (1H, s, CHO), 6.99 (1H, s, aromatic H), 2.53 (3H, s, CH3), 2.22 (3H, s, CH3), 2.16 (3H, s, CH3), 2.13 (3H, s, CH3), 2.10 (6H, s CH3).
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethylthiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3,4-Dimethylthiophene-2-carbaldehyde
Reactant of Route 3
3,4-Dimethylthiophene-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3,4-Dimethylthiophene-2-carbaldehyde
Reactant of Route 5
3,4-Dimethylthiophene-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3,4-Dimethylthiophene-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.